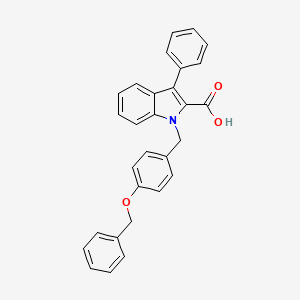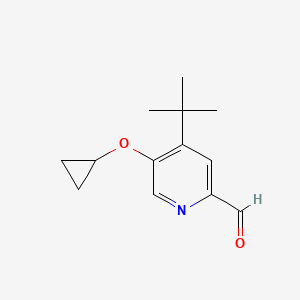
4-Tert-butyl-5-cyclopropoxypicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-5-cyclopropoxypicolinaldehyde is an organic compound with the molecular formula C13H17NO2 It features a tert-butyl group, a cyclopropoxy group, and an aldehyde functional group attached to a picoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-5-cyclopropoxypicolinaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Picoline Ring: The picoline ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclopropoxylation: The cyclopropoxy group is added through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
Aldehyde Formation: The aldehyde functional group is introduced by oxidation of a corresponding alcohol or through formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-5-cyclopropoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and cyclopropoxy groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: 4-Tert-butyl-5-cyclopropoxypicolinic acid
Reduction: 4-Tert-butyl-5-cyclopropoxypicolinyl alcohol
Substitution: Products vary based on the substituents introduced
Scientific Research Applications
4-Tert-butyl-5-cyclopropoxypicolinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-5-cyclopropoxypicolinaldehyde depends on its interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The tert-butyl and cyclopropoxy groups may influence the compound’s hydrophobicity and steric interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-5-methoxypicolinaldehyde: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-Tert-butyl-5-ethoxypicolinaldehyde: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
4-Tert-butyl-5-propoxypicolinaldehyde: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness
4-Tert-butyl-5-cyclopropoxypicolinaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy groups
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-tert-butyl-5-cyclopropyloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)11-6-9(8-15)14-7-12(11)16-10-4-5-10/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
WILSTCFAQVXXMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=NC(=C1)C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid](/img/structure/B14808755.png)
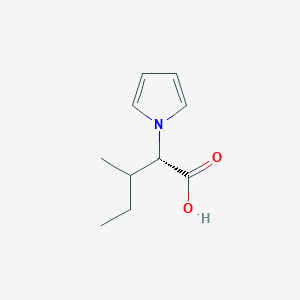

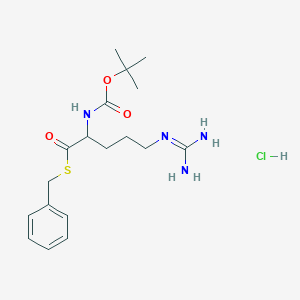
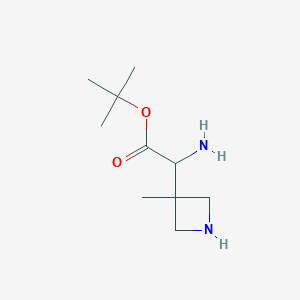
![N-(4-{[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14808782.png)
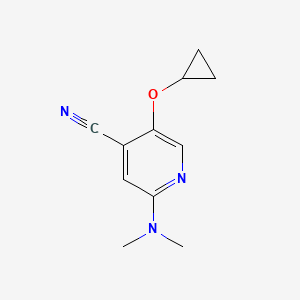
![N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide](/img/structure/B14808803.png)
![N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2-phenylacetamide](/img/structure/B14808804.png)
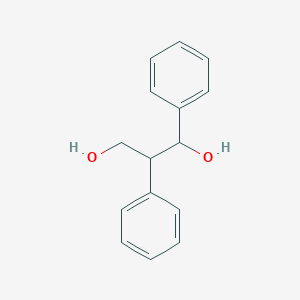
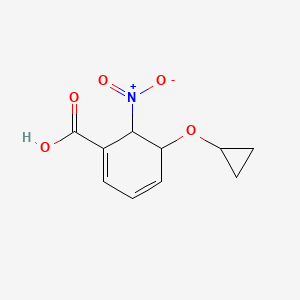
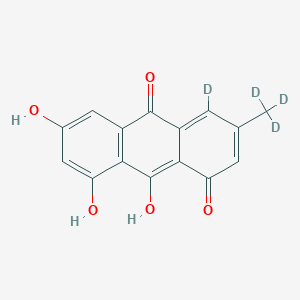
![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B14808832.png)
